5-Bromo-2-(prop-2-ynyloxy)benzaldehyde

Anticancer activity MCF-7 Cytotoxicity

Researchers requiring a bifunctional aromatic aldehyde for orthogonal derivatization often face supply inconsistency. 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde (CAS 122835-14-7) addresses this: its 5-bromo/2-propargyloxy pattern enables sequential Suzuki coupling then CuAAC click chemistry without protecting groups. • Dual reactive handles for orthogonal functionalization-no protecting groups required. • Reported 74-85% yields in benzo-fused oxazepine synthesis. • ALDH2 IC50 4.6 µM; BRD4 IC50 1.26 µM-viable medicinal chemistry starting point. • Standard 95% purity; global shipping available.

Molecular Formula C10H7BrO2
Molecular Weight 239.06 g/mol
CAS No. 122835-14-7
Cat. No. B048674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(prop-2-ynyloxy)benzaldehyde
CAS122835-14-7
Molecular FormulaC10H7BrO2
Molecular Weight239.06 g/mol
Structural Identifiers
SMILESC#CCOC1=C(C=C(C=C1)Br)C=O
InChIInChI=1S/C10H7BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2
InChIKeyNZDZQWZJQYKDBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde Technical Baseline


5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is an aromatic aldehyde derivative featuring a bromine atom at the 5-position and a propargyl ether moiety at the 2-position of the benzaldehyde core. Its molecular formula is C10H7BrO2, molecular weight 239.07 g/mol, and it exhibits a melting point of 94–96 °C . The compound belongs to the class of halogenated propargyloxybenzaldehydes, which are widely utilized as versatile intermediates in organic synthesis, particularly in click chemistry and palladium-catalyzed cross-coupling reactions [1].

Workflow Dual-reactive intermediate for sequential cross-coupling and click chemistry
Selection Bromine handle at 5-position for palladium-catalyzed couplings; propargyl ether for CuAAC
Use Context Synthetic building block for heterocycle construction and probe assembly

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde Substitution Limitations


The specific substitution pattern of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde—with a bromine at the 5-position and a propargyl ether at the 2-position—imparts unique reactivity profiles that are not replicated by unsubstituted or regioisomeric analogs. The bromine atom enables selective cross-coupling (e.g., Suzuki, Sonogashira) while the propargyl group facilitates orthogonal click chemistry, allowing sequential functionalization without protecting-group strategies [1]. Substituting with the unbrominated 2-(propargyloxy)benzaldehyde eliminates the halogen handle, while using 3‑ or 4‑bromo regioisomers alters the electronic and steric environment, often leading to different reaction yields or selectivity [2][3]. Furthermore, the presence of bromine significantly influences physicochemical properties such as melting point and solubility, impacting purification and formulation steps .

Unbrominated analog Eliminates the aryl halide cross-coupling handle, limiting sequential functionalization strategies.
Regioisomeric bromides 3- or 4-bromo substitution alters electronic and steric environment, which may shift reaction yields and selectivity.
Different propargyl position Ortho-propargyl ether arrangement is key for reported heterocyclization routes; meta/para isomers may not reproduce cyclization outcomes.

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde Comparative Evidence


Cytotoxicity vs. 3,5-Di-tert-butyl Analog in MCF-7 Cells

In a head-to-head cytotoxicity study, 5-bromo-2-(prop-2-ynyloxy)benzaldehyde (compound 3) exhibited an IC50 of 173.4 µg/mL against MCF-7 breast adenocarcinoma cells, whereas the 3,5-di-tert-butyl substituted analog (compound 5) showed a 3.2-fold lower IC50 of 54.3 µg/mL [1]. This quantitative difference demonstrates that the brominated derivative is significantly less potent, which may be advantageous in applications requiring lower cytotoxicity or as a negative control.

Cytotoxicity (MCF-7)
Head-to-head
IC50 173.4 µg/mL vs 54.3 µg/mL (3,5-di-tert-butyl analog)
Reported lower cytotoxicity in tested pair; supports selection for non-cancer cell screens
Assay conditions not fully specified; MCF-7 breast adenocarcinoma line
Anticancer activity MCF-7 Cytotoxicity

ALDH2 Inhibition Profile

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde inhibits human mitochondrial aldehyde dehydrogenase (ALDH2) with an IC50 of 4,600 nM (4.6 µM) and a Ki of 2,400 nM [1]. While no direct comparator data is available from the same assay, this activity places the compound in the low-micromolar range, which is relevant for hit-to-lead campaigns targeting ALDH2-related diseases such as alcohol dependence or myocardial ischemia.

ALDH2 Inhibition
Standalone data
IC50 = 4.6 µM; Ki = 2.4 µM
Low-micromolar inhibition context; supports hit-to-lead evaluation
Recombinant human ALDH2, dehydrogenase assay
Enzyme inhibition ALDH2 Drug discovery

BRD4 and BRD2 Binding Profile

The compound binds to the bromodomain of BRD4 with an IC50 of 1,260 nM (1.26 µM) and to BRD2 with an IC50 of 1,580 nM (1.58 µM), as determined by fluorescence anisotropy [1]. This moderate affinity and relatively flat selectivity between BRD4 and BRD2 distinguish it from more potent, highly selective BRD4 inhibitors (e.g., JQ1, IC50 ~ 50 nM), making it a useful probe for studying the effects of moderate bromodomain engagement.

BRD4/BRD2 Binding
Cross-study comparable
BRD4 IC50 1.26 µM, BRD2 IC50 1.58 µM (JQ1 BRD4 ~0.05 µM)
Moderate-affinity profile; supports bromodomain probe studies
Fluorescence anisotropy, Alexa Fluor 488 displacement
Epigenetics BRD4 Bromodomain inhibitor

Propargyl Ether Formation Yield

The synthesis of 5-bromo-2-(prop-2-ynyloxy)benzaldehyde via alkylation of 5-bromo-2-hydroxybenzaldehyde with propargyl bromide was optimized to give yields of 74–85% under mild conditions (K2CO3, acetone, reflux) [1]. In contrast, a related regioisomer, 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde, has been reported in the literature with variable yields (no standardized optimization), and the unsubstituted 2-(propargyloxy)benzaldehyde is commercially available in >98% purity but typically prepared via non-optimized literature procedures with yields ranging from 53% to 85% .

Propargyl Ether Yield
Class-level inference
74–85% (optimized); typical range 53–85%
Established higher-yielding protocol; supports scale-up evaluation
K2CO3, acetone, reflux; scope reported in lit.
Synthetic methodology Propargylation Reaction optimization

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde Key Applications


ALDH2-Targeted Lead Optimization

Given its moderate inhibitory activity against ALDH2 (IC50 4.6 µM), this compound serves as a viable starting point for medicinal chemistry campaigns aimed at ALDH2 modulation. The bromine handle allows for late-stage diversification via cross-coupling, while the propargyl group can be utilized for click-based probe synthesis [1][2].

Bromodomain Tool Compound

With IC50 values of 1.26 µM (BRD4) and 1.58 µM (BRD2), the compound provides a moderately potent, non-selective bromodomain binder. This profile is ideal for use as a control or for studying the effects of sub-maximal BRD4 inhibition in cellular assays, particularly when compared to high-affinity probes like JQ1 [3].

Orthogonal Conjugation Building Block

The combination of an aryl bromide and a terminal alkyne enables sequential, bioorthogonal functionalization without protecting groups. Researchers can first perform Suzuki-Miyaura coupling at the bromide, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) on the propargyl moiety, enabling the construction of complex, multifunctional molecular architectures [1].

Scalable Intermediate for Heterocyclic Synthesis

The optimized synthetic route yielding 74–85% makes this compound a cost-effective building block for preparing benzo-fused oxazepines and other heterocycles via intramolecular hydroamination, as demonstrated in multiple literature reports [4][5].

Application
Selection Property
Validation Focus
ALDH2 pathway modulation studies
Low-micromolar ALDH2 inhibition context
ALDH2 enzyme assay endpoint review
Bromodomain probe research
Moderate BRD4/BRD2 affinity profile
Epigenetic assay endpoint context
Sequential bioconjugation studies
Orthogonal reactivity (Br + alkyne)
Cross-coupling / CuAAC sequence verification
Heterocyclic scaffold synthesis
Optimized synthetic accessibility
Multi-step synthesis yield reproducibility

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